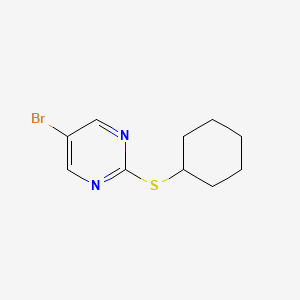
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds with a 1,3,2-dioxaborolane structure are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . They are typically stable and can be handled under normal laboratory conditions .
Synthesis Analysis
The synthesis of these compounds often involves borylation reactions . For example, a compound with a similar structure, N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide, has been synthesized through Miyaura borylation and sulfonylation reactions .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using various techniques such as FT-IR, NMR spectroscopy, and mass spectroscopy . X-ray diffraction can also be used to study the crystal structure .Chemical Reactions Analysis
These compounds can participate in various chemical reactions. For example, they can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst . They can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For example, 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a melting point of 49.0 to 53.0 °C and is soluble in methanol .科学的研究の応用
Organic Synthesis
Boronic acids and esters are pivotal in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction. This compound could serve as a reagent to form C-C bonds with various organic halides, aiding in the synthesis of complex organic molecules .
Chemical Biology Probes
Due to their ability to form reversible covalent bonds with sugars and other diols, compounds like 4-Cyanoindole-2-boronic acid pincol ester can be used as probes or sensors in chemical biology. They can help in studying biological processes involving carbohydrates .
Therapeutic Drugs
Boronic acids have found applications as therapeutic agents. This compound may have potential as a lead compound or intermediate in the development of new drugs due to its boronic acid moiety’s ability to interact with various biological targets .
Glucose Sensing
Boronic acids’ affinity for diols makes them suitable for glucose sensing applications. This compound could be utilized in the design of glucose sensors that are critical for diabetes management .
Insulin Delivery Systems
In diabetes care, boronic acid derivatives can be used to create insulin delivery systems that respond to glucose levels. The compound’s boronic acid group could be instrumental in developing such responsive delivery systems .
Dopamine Sensors
The boronic acid group’s interaction with diols can extend to sensing other biological molecules like dopamine, which is vital for neurological function monitoring .
Cell Growth Supports
Boronic acid polymers can support cell growth by providing a scaffold that mimics the extracellular matrix. This compound could contribute to tissue engineering and regenerative medicine by forming part of such scaffolds .
BNCT Agents
Boron Neutron Capture Therapy (BNCT) is an innovative cancer treatment method that uses boron-containing compounds. This compound’s boron moiety might be explored for its potential in BNCT applications .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BN2O2/c1-14(2)15(3,4)20-16(19-14)13-8-11-10(9-17)6-5-7-12(11)18-13/h5-8,18H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJHPYXWEQOLBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC=C3N2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682229 |
Source


|
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carbonitrile | |
CAS RN |
1256359-19-9 |
Source


|
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B566981.png)
![3-Bromoimidazo[1,2-A]pyridin-8-amine](/img/structure/B566982.png)
![2-Methyl-6-[bis(tert-butoxycarbonyl)-amino]-4-chloropyrimidine](/img/structure/B566983.png)

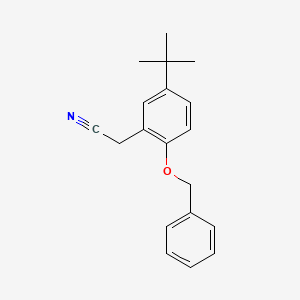
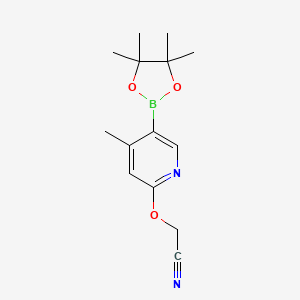
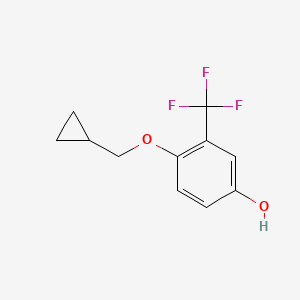
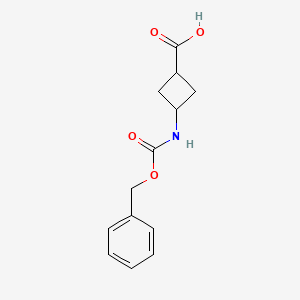
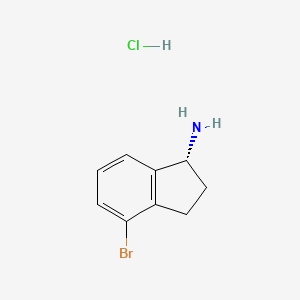
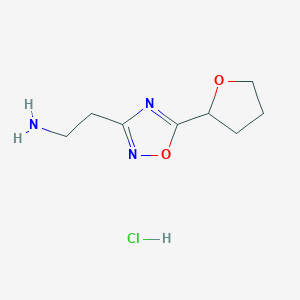

![[(2S,4R)-4-(dimethylamino)-2-pyrrolidinyl]methanol](/img/structure/B567001.png)
